molecular formula C19H34O4 B12772536 (9Z,11Z)-13-Hydroperoxy-9,11-octadecadienoate CAS No. 14606-80-5

(9Z,11Z)-13-Hydroperoxy-9,11-octadecadienoate

Cat. No.: B12772536
CAS No.: 14606-80-5
M. Wt: 326.5 g/mol
InChI Key: WWBBEXJQOOTEIL-SBHPKLHRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9Z,11Z)-13-Hydroperoxy-9,11-octadecadienoate can be achieved through several methods. One common approach involves the oxidation of linoleic acid using singlet oxygen or other oxidizing agents. The reaction typically requires controlled conditions to ensure the formation of the desired hydroperoxide without over-oxidation .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes. These processes utilize catalysts and optimized reaction conditions to achieve high yields and purity. The use of biocatalysts, such as lipoxygenases, is also explored for more environmentally friendly production methods .

Chemical Reactions Analysis

Types of Reactions

(9Z,11Z)-13-Hydroperoxy-9,11-octadecadienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like hydrogen peroxide for further oxidation. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include (9Z,11Z)-13-hydroxy-9,11-octadecadienoate, aldehydes, and ketones. These products are significant in various biochemical pathways and industrial applications .

Mechanism of Action

The mechanism of action of (9Z,11Z)-13-Hydroperoxy-9,11-octadecadienoate involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress, affecting various cellular pathways and leading to inflammation and cell damage. The compound targets lipid membranes, proteins, and DNA, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9Z,11Z)-13-Hydroperoxy-9,11-octadecadienoate is unique due to its specific geometric configuration, which influences its reactivity and interaction with biological molecules. This configuration makes it a valuable compound for studying lipid oxidation and its biological implications .

Properties

CAS No.

14606-80-5

Molecular Formula

C19H34O4

Molecular Weight

326.5 g/mol

IUPAC Name

methyl (9Z,11Z)-13-hydroperoxyoctadeca-9,11-dienoate

InChI

InChI=1S/C19H34O4/c1-3-4-12-15-18(23-21)16-13-10-8-6-5-7-9-11-14-17-19(20)22-2/h8,10,13,16,18,21H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8-,16-13-

InChI Key

WWBBEXJQOOTEIL-SBHPKLHRSA-N

Isomeric SMILES

CCCCCC(/C=C\C=C/CCCCCCCC(=O)OC)OO

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)OC)OO

Origin of Product

United States

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